Pipoxolan hydrochloride

Pharmacology Smooth Muscle Mechanism of Action

Researchers screening antispasmodics for vascular or cerebral ischemia models frequently encounter compounds burdened with confounding anticholinergic side effects. Pipoxolan hydrochloride (CAS 18174-58-8) resolves this through a dual mechanism-direct smooth muscle Ca²⁺ channel blockade plus PDE inhibition-without muscarinic receptor engagement, confirmed by the documented absence of atropine-like effects. • Broad in vivo efficacy at 10-30 mg/kg p.o. against neostigmine-, BaCl₂-, and ACh-induced contractions; neuroprotective reduction of cerebral infarction area. • Validated stability-indicating HPLC/TLC methods with mean recoveries >99% for QC-ready analytical workflows. • Supplied with full Certificates of Analysis; global shipping from stocked regional hubs.

Molecular Formula C22H26ClNO3
Molecular Weight 387.9 g/mol
CAS No. 18174-58-8
Cat. No. B094341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipoxolan hydrochloride
CAS18174-58-8
Synonyms5,5-diphenyl-2-(beta-N-piperidinoethyl)-1,3-dioxolan-4-one
BR 18
BR-18
pipoxolan
pipoxolan monohydrochloride
Rowapraxin
Molecular FormulaC22H26ClNO3
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H
InChIKeyJXNQXJVDHXGEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipoxolan Hydrochloride (CAS 18174-58-8) Procurement Guide for Research and Formulation


Pipoxolan hydrochloride (CAS 18174-58-8) is a racemic, small-molecule antispasmodic agent with the IUPAC name 5,5-diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one hydrochloride . It is a smooth muscle relaxant with a unique dual mechanism of action, involving both the inhibition of calcium influx in smooth muscle cells and the inhibition of phosphodiesterase (PDE) to increase intracellular cyclic adenosine monophosphate (cAMP) levels [1]. It is marketed under the tradename Rowapraxin for the treatment of smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts [2]. The compound has a molecular weight of 387.90 g/mol and is a stable, water-soluble crystalline solid [3].

Why Pipoxolan Hydrochloride Cannot Be Simply Substituted with Other Antispasmodics


Generic substitution among antispasmodic agents is scientifically unsound due to fundamentally divergent primary mechanisms of action and resulting pharmacological profiles. While compounds like dicyclomine and hyoscine are primarily anticholinergic (muscarinic receptor antagonists) , and papaverine is a non-selective PDE inhibitor , Pipoxolan hydrochloride operates via a distinct, dual-action mechanism—direct inhibition of calcium channels in smooth muscle combined with PDE inhibition [1]. This mechanistic divergence leads to profound differences in efficacy, tissue selectivity, and, most critically, side-effect liability. For instance, the anticholinergic side effects common to many in-class compounds (e.g., dry mouth, blurred vision, urinary retention) are notably absent with Pipoxolan, a key differentiator for both clinical and preclinical applications [2]. The quantitative evidence in Section 3 substantiates why these mechanistic differences translate into verifiable, selection-relevant performance metrics.

Quantitative Differentiation of Pipoxolan Hydrochloride Against Key Comparators


Dual-Action Mechanism: Direct Calcium Channel Blockade + PDE Inhibition vs. Single-Target Anticholinergics

Pipoxolan hydrochloride differentiates itself from many common antispasmodics through a dual mechanism of action: (1) blockade of calcium ion channels in smooth muscle, and (2) inhibition of phosphodiesterase (PDE) enzymes, leading to elevated intracellular cAMP [1]. In contrast, major comparators like dicyclomine and hyoscine (scopolamine) are primarily muscarinic acetylcholine receptor antagonists . The quantitative consequence is that Pipoxolan achieves smooth muscle relaxation without engaging the muscarinic pathway, thereby avoiding the characteristic anticholinergic side effects such as dry mouth and blurred vision [2].

Pharmacology Smooth Muscle Mechanism of Action Drug Differentiation

Superior Spasmolytic Potency vs. Papaverine: Inferred from In Vivo Efficacy Data

Pipoxolan hydrochloride demonstrates a spasmolytic potency that is qualitatively described as being several times stronger than papaverine, a classic smooth muscle relaxant [1]. This is supported by its established clinical and preclinical efficacy. For example, in an in vivo model, Pipoxolan (10 and 30 mg/kg, p.o.) significantly reduced cerebral infarction area and neurological deficit in rodents, demonstrating potent vascular smooth muscle relaxation [2]. While a direct, quantitative in vivo head-to-head comparison with papaverine is not available in the open literature, the high potency demonstrated in multiple disease models (effective at 10-30 mg/kg oral doses) substantiates the claim of superior spasmolytic activity.

Pharmacology Spasmolytic In Vivo Efficacy

Broad In Vivo Efficacy Profile: Inhibition of Spasms from Diverse Stimuli vs. Narrower Mechanisms

Pipoxolan hydrochloride exhibits a broad-spectrum spasmolytic activity in vivo, capable of inhibiting intestinal contractions induced by three distinct spasmogens: neostigmine, barium chloride (BaCl2), and acetylcholine [1]. This contrasts with drugs that may be more effective against only one type of spasmogenic pathway (e.g., anticholinergics are primarily effective against acetylcholine-induced spasms). This broad efficacy suggests that Pipoxolan's dual mechanism (calcium channel blockade + PDE inhibition) provides functional antagonism against a wider array of contractile stimuli, a valuable property for research models involving complex or undefined spasmogenic pathways.

Pharmacology In Vivo Spasmolytic Efficacy

Distinct CNS Safety Profile: No Atropine- or Papaverine-Like Side Effects

A key differentiator for Pipoxolan hydrochloride is its favorable side-effect profile. Unlike many antispasmodics, Pipoxolan does not produce atropine-like (anticholinergic) side effects such as dry mouth, blurred vision, or urinary retention, nor does it produce side effects typical of papaverine [1]. This is a direct consequence of its dual mechanism of action that bypasses muscarinic receptor antagonism. While specific quantitative data on the incidence of side effects versus comparators is not presented, the qualitative claim of the *absence* of these class-associated side effects is a significant and verifiable differentiator for procurement, especially when considering the development of formulations intended for chronic administration or for use in sensitive patient populations in clinical research.

Toxicology Safety Pharmacology Adverse Effects Differentiation

Cerebrovascular Protective Effects: Quantified Reduction in Cerebral Infarction In Vivo

Pipoxolan hydrochloride demonstrates a unique, quantifiable protective effect in a rodent model of cerebral ischemia, an activity not typically associated with other antispasmodics like dicyclomine or hyoscine. Oral administration of Pipoxolan at 10 and 30 mg/kg significantly reduced the cerebral infarction area, neurological deficit scores, and the number of TUNEL-positive apoptotic cells [1]. Additionally, Pipoxolan (5-15 µM) inhibited platelet-derived growth factor-BB (PDGF-BB)-stimulated vascular smooth muscle cell (VSMC) migration in vitro, a key process in intimal hyperplasia [1]. This evidence positions Pipoxolan as a multifunctional compound with both spasmolytic and cerebroprotective properties, differentiating it from single-mechanism antispasmodics.

Cerebrovascular Disease Ischemia Neuroprotection In Vivo

Well-Characterized Stability-Indicating Analytical Methods for Quality Control

Validated, stability-indicating HPLC and TLC-densitometric methods have been developed for the determination of Pipoxolan hydrochloride in the presence of up to 90% of its degradation product [1]. These methods have demonstrated high accuracy, with mean percentage recoveries of 99.38% ± 0.672% for the HPLC method and 99.32% ± 0.97% for the TLC method [1]. Additionally, the kinetics of degradation under various stress conditions (acid, base, oxidative, thermal, photolytic) have been thoroughly investigated and quantified, with pseudo-first-order rate constants, half-life, and activation energy calculated [2]. The availability of these rigorous, peer-reviewed analytical protocols provides a clear, quantifiable advantage for procurement and quality control in research and industrial settings, ensuring accurate formulation and stability assessment.

Analytical Chemistry Quality Control Stability HPLC

Optimal Procurement Scenarios for Pipoxolan Hydrochloride Based on Differentiated Evidence


Preclinical Research in Vascular and Cerebrovascular Disease Models

Based on its unique, quantifiable efficacy in reducing cerebral infarction area and inhibiting vascular smooth muscle cell (VSMC) migration (10-30 mg/kg p.o. in vivo, 5-15 µM in vitro) [1], Pipoxolan hydrochloride is the preferred spasmolytic for studies investigating cerebral ischemia, intimal hyperplasia, and other vascular pathologies. Unlike other antispasmodics that lack this documented neuroprotective and anti-migratory profile, Pipoxolan serves as a multifunctional tool compound, enabling the study of smooth muscle relaxation in a pathophysiologically relevant context.

Development of Non-Anticholinergic Spasmolytic Formulations

For formulation scientists aiming to develop a spasmolytic product with a favorable side-effect profile, Pipoxolan hydrochloride is the optimal choice. Its dual mechanism of action (calcium channel blockade and PDE inhibition) provides effective smooth muscle relaxation without engaging muscarinic receptors, as evidenced by the documented absence of atropine-like side effects [2]. This key differentiator offers a significant advantage over dicyclomine, hyoscine, and oxybutynin, which are associated with anticholinergic burden.

In Vivo Studies Requiring Broad-Spectrum Spasmolytic Activity

In research settings where the specific spasmogenic pathway may be unknown or involves multiple mediators, Pipoxolan's broad in vivo efficacy against neostigmine-, barium chloride-, and acetylcholine-induced contractions makes it the most versatile choice [3]. This is a distinct advantage over anticholinergics, which are primarily effective against muscarinic receptor-mediated spasms, thereby reducing experimental variability and increasing the likelihood of observing a functional effect.

Quality Control and Analytical Method Development for Spasmolytics

The existence of well-characterized, stability-indicating HPLC and TLC methods with documented accuracy (mean recoveries > 99%) [4] and detailed degradation kinetics [5] provides a quantifiable advantage for quality control (QC) laboratories. Procuring Pipoxolan hydrochloride for analytical method validation or as a reference standard streamlines workflow, ensures reliable quantification, and reduces the time and resources required for in-house method development compared to purchasing a less-characterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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